molecular formula C9H20N2O B7923310 2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol

2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol

Cat. No.: B7923310
M. Wt: 172.27 g/mol
InChI Key: AYTBCVLWTVQPEF-UHFFFAOYSA-N
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Description

2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol is an organic compound with a molecular formula of C9H21N3O. It is a derivative of pyrrolidine and contains both an amino group and an alcohol group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol typically involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the alcohol group, forming a simpler amine.

    Substitution: The amino group can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is a simpler amine.

    Substitution: The major products depend on the substituent introduced, such as halides or other functional groups.

Scientific Research Applications

2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to receptors on cell surfaces, triggering a cascade of intracellular events.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine
  • 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

Uniqueness

2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol is unique due to its dual functional groups (amino and alcohol), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10(2)7-9-3-4-11(8-9)5-6-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTBCVLWTVQPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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